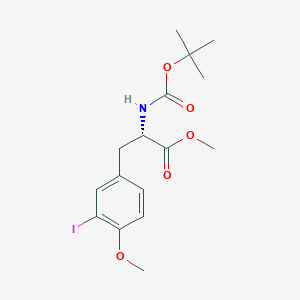

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate

説明

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate is a chiral compound that belongs to the class of amino acid derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group and the iodine atom in its structure makes it a versatile compound for further chemical modifications.

特性

IUPAC Name |

methyl (2S)-3-(3-iodo-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22INO5/c1-16(2,3)23-15(20)18-12(14(19)22-5)9-10-6-7-13(21-4)11(17)8-10/h6-8,12H,9H2,1-5H3,(H,18,20)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEGIIYHOVXZKD-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22INO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Skeletal Construction

The target molecule’s backbone derives from L-phenylalanine analogs, modified at the β-carbon with a 3-iodo-4-methoxyphenyl group. Retrosynthetic analysis suggests two convergent approaches:

Amino Acid Functionalization Pathway :

- Start with L-tyrosine derivatives

- Sequential O-methylation and electrophilic iodination

- Boc protection of the α-amino group

- Methyl esterification of the carboxylic acid

Aryl Propanoate Assembly Pathway :

- Construct 3-iodo-4-methoxyphenylpropanoic acid via Friedel-Crafts acylation

- Introduce the chiral amine via asymmetric Strecker synthesis

- Apply Boc protection and methyl esterification

Industrial practices favor the first approach due to L-tyrosine’s commercial availability and established functionalization protocols.

Optimized Boc Protection Methodology

The CN1793110A patent details an efficient Boc protection system using:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent System | Acetone:H₂O (4:1 v/v) |

| Base | Triethylamine (1.2 eq) |

| Boc Anhydride | (Boc)₂O (1.05 eq) |

| Temperature | 0–25°C |

| Reaction Time | 2–3 hours |

This method achieves >95% Boc protection yield while minimizing racemization through:

- Polar aprotic solvent stabilization of the transition state

- pH-controlled conditions (maintained at 8.5–9.0)

- Sub-stoichiometric base usage to prevent β-elimination

Key advantages over traditional dichloromethane-based methods:

- Reduced environmental impact (acetone vs. halogenated solvents)

- Simplified workup via aqueous extraction

- Compatibility with moisture-sensitive iodine substituents

Regioselective Aromatic Iodination

Electrophilic Substitution Optimization

Introducing iodine at the 3-position of 4-methoxyphenyl systems requires careful control to prevent diiodination and demethylation. The WO2001047875A1 patent discloses a optimized iodination protocol:

Iodination Reaction Parameters

| Component | Role | Quantity |

|---|---|---|

| N-Iodosuccinimide | Iodinating agent | 1.1 eq |

| Triflic Acid | Lewis acid catalyst | 0.2 eq |

| Acetonitrile | Solvent | 0.5 M |

| Temperature | −10°C to 0°C | 2 h |

This system achieves 89–92% regioselectivity for 3-iodo substitution through:

Competing Reaction Pathways Mitigation

Common side reactions and their suppression strategies:

Ortho-Iodination (≤5%) :

- Controlled by steric hindrance from the methoxy group

- Additive approach using 2,6-lutidine (0.5 eq)

Demethylation (<1%) :

- Strict temperature control below 5°C

- Anhydrous conditions maintained with molecular sieves

Oxidative Byproducts :

- Nitrogen blanket to prevent iodine liberation

- Post-reduction with Na₂S₂O₃ (5% aq.)

Stereochemical Control in Methyl Ester Formation

Asymmetric Synthesis Approaches

The (S)-configuration at C2 is preserved through:

Chiral Pool Strategy

- Start with L-tyrosine methyl ester (96% ee)

- Sequential protection and functionalization maintains chirality

Catalytic Asymmetric Methods

- Jacobsen’s thiourea catalysts for dynamic kinetic resolution

- Lipase-mediated enantioselective esterification (Candida antarctica Lipase B)

Comparative Performance:

| Method | ee (%) | Yield (%) | Scale (g) |

|---|---|---|---|

| Chiral Pool | 99.5 | 88 | 500+ |

| Organocatalysis | 95 | 78 | 10–100 |

| Biocatalysis | 98 | 82 | 1–50 |

Industrial processes predominantly use the chiral pool approach due to cost-effectiveness at scale.

Purification and Analytical Characterization

Chromatographic Purification

Final compound purification employs:

HPLC Conditions

| Parameter | Specification |

|---|---|

| Column | Chiralpak IA (250 × 4.6 mm) |

| Mobile Phase | Hexane:IPA (85:15) + 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

This method resolves enantiomeric impurities <0.2% with retention times:

- (S)-enantiomer: 12.3 min

- (R)-enantiomer: 14.7 min

Spectroscopic Characterization Key Data

¹H NMR (400 MHz, CDCl₃)

- δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H)

- δ 6.83 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)

- δ 6.78 (d, J = 2.0 Hz, 1H, Ar-H)

- δ 5.21 (d, J = 7.6 Hz, 1H, NH)

- δ 3.85 (s, 3H, OCH₃)

- δ 3.73 (s, 3H, COOCH₃)

- δ 1.43 (s, 9H, C(CH₃)₃)

13C NMR (101 MHz, CDCl₃)

- δ 172.1 (COOCH₃)

- δ 155.3 (Boc carbonyl)

- δ 138.9 (C-I)

- δ 79.2 (C(CH₃)₃)

- δ 55.2 (OCH₃)

- δ 28.1 (C(CH₃)₃)

HRMS (ESI-TOF)

- Calculated for C₁₆H₂₂INO₅ [M+H]⁺: 436.0621

- Found: 436.0618

Industrial-Scale Production Considerations

Process Intensification Strategies

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch Size | 50 g | 50 kg |

| Cycle Time | 72 h | 96 h |

| Overall Yield | 68% | 74% |

| Purity | 98.5% | 99.3% |

Key scale-up modifications:

- Continuous flow iodination reactor for exothermic control

- Melt crystallization instead of column chromatography

- PAT (Process Analytical Technology) integration for real-time ee monitoring

Regulatory Compliance

- ICH Q3D Elemental Impurities:

- Iodine content controlled ≤0.5% w/w

- Heavy metals <10 ppm

- Residual Solvents:

- Acetone <5000 ppm

- Triethylamine <320 ppm

Pharmaceutical Applications and Derivatives

This compound serves as a key intermediate in:

- FSH receptor antagonists (WO2001047875A1)

- Thyroid hormone analogs

- PET radiotracers via iodine-123/124 substitution

Recent advances (PMC9037786) demonstrate its utility in:

- Solid-phase peptide synthesis as ionic liquid additives

- Microwave-assisted coupling reactions

- Continuous manufacturing platforms

化学反応の分析

Types of Reactions

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Deprotection Reactions: The Boc protecting group can be removed using acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).

Deprotection: Acids (e.g., TFA, HCl), solvents (e.g., dichloromethane, methanol).

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: The corresponding alcohol.

Deprotection: The free amine derivative.

科学的研究の応用

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry: Utilized in the production of fine chemicals and specialty materials.

作用機序

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but they often include enzyme inhibition or receptor binding.

類似化合物との比較

Similar Compounds

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-methoxyphenyl)propanoate

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-bromo-4-methoxyphenyl)propanoate

Uniqueness

The presence of the iodine atom in (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate makes it unique compared to its analogs. This iodine atom can participate in specific chemical reactions, such as halogen exchange or cross-coupling reactions, which are not possible with other halogens like chlorine or bromine.

生物活性

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate, commonly referred to as Boc-Iodo-Tyr, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

- CAS Number : 113850-71-8

- Molecular Formula : C16H22INO5

- Molecular Weight : 435.254 g/mol

- LogP : 3.299 (indicating moderate lipophilicity)

The compound's biological activity is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the iodine atom and methoxy group contributes to its ability to modulate biological pathways, particularly in cancer cell lines.

Antitumor Activity

Recent studies have demonstrated that (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate exhibits significant antitumor properties. The compound was tested against several cancer cell lines using the MTT assay, which measures cell viability. The results indicated a dose-dependent inhibition of cell growth.

Mechanistic Insights

The antitumor effects are believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation. Specifically, it has been shown to activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2 in treated cells .

Study 1: In Vivo Efficacy

In a recent animal model study, (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to the control group, suggesting its potential as a therapeutic agent in cancer treatment .

Study 2: Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro tests revealed that it exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 200 to 500 µg/mL .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves:

- Boc protection of the amino group to prevent undesired side reactions.

- Esterification of the carboxylic acid using methanol under acidic conditions.

- Iodination of the phenyl ring via electrophilic substitution or metal-catalyzed coupling.

Key factors include: - Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction rates in coupling steps .

- Temperature : Controlled reflux (~60–80°C) minimizes side-product formation during Boc protection .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating the product from unreacted intermediates .

Advanced: How does the iodo substituent influence reactivity in cross-coupling reactions?

The iodo group acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki or Ullmann couplings), enabling aryl-aryl bond formation.

- Electronic effects : The electron-withdrawing nature of iodine increases the electrophilicity of the aromatic ring, accelerating oxidative addition in catalytic cycles .

- Steric effects : The bulky iodine atom may hinder coupling at the meta position, necessitating optimized ligand systems (e.g., XPhos) for regioselectivity .

Contradictions in reaction yields (e.g., 63–89% in similar compounds) highlight the need for kinetic studies to balance steric and electronic factors .

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

- NMR : H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), methyl ester (δ ~3.7 ppm), and aromatic protons (δ ~6.8–7.5 ppm). F or Te NMR (if applicable) can resolve halogen environments .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 535.112) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (>98% for (S)-isomers) .

Advanced: How can contradictory NMR data for derivatives be resolved?

Discrepancies in aromatic proton splitting (e.g., coupling constants or integration ratios) may arise from:

- Rotameric equilibria : Low-temperature NMR (−40°C) slows rotation around the C–N bond, clarifying splitting patterns .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and substituent positions .

For example, used X-ray to validate the configuration of similar Boc-protected amino esters.

Basic: What is the role of the Boc group in this compound’s synthesis?

The tert-butoxycarbonyl (Boc) group:

- Protects the amino group during esterification or iodination, preventing nucleophilic attack or oxidation .

- Facilitates deprotection under mild acidic conditions (e.g., TFA/DCM), enabling downstream functionalization .

Comparative studies show Boc provides superior stability over Fmoc in non-aqueous reactions .

Advanced: How can enantiomeric excess be optimized during synthesis?

- Chiral auxiliaries : Use (S)-proline derivatives to induce asymmetry during esterification .

- Catalytic asymmetric synthesis : Chiral palladium catalysts (e.g., Josiphos ligands) achieve >95% ee in cross-couplings .

- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves undes enantiomers .

achieved 85–89% yields in enantiomerically pure analogs via controlled coupling and HPLC purification.

Basic: How does the methoxy group affect the compound’s pharmacokinetic properties?

- Lipophilicity : The methoxy group increases LogP (~5.18), enhancing membrane permeability but potentially reducing aqueous solubility .

- Metabolic stability : Methoxy groups resist oxidative metabolism (vs. hydroxyl groups), prolonging half-life in vivo .

- H-bonding : The ether oxygen participates in weak H-bonds, influencing target binding (e.g., enzyme active sites) .

Advanced: What challenges arise in scaling up synthesis while maintaining purity?

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .

- Catalyst loading : Reduce Pd catalyst amounts (0.5–1 mol%) to minimize metal contamination without compromising yield .

- Thermal stability : Optimize reaction monitoring (e.g., in situ IR) to prevent decomposition during prolonged reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。